molecular formula C5H8O3 B1671689 Ethyl pyruvate CAS No. 617-35-6

Ethyl pyruvate

Numéro de catalogue: B1671689
Numéro CAS: 617-35-6
Poids moléculaire: 116.11 g/mol
Clé InChI: XXRCUYVCPSWGCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl pyruvate (EP), the ethyl ester of pyruvic acid, is a stable, lipophilic derivative of the endogenous metabolite pyruvate . Unlike pyruvate, which rapidly degrades in aqueous solutions into parapyruvate (a toxic byproduct), EP exhibits superior stability and bioavailability, making it a more viable therapeutic agent . EP has demonstrated potent anti-inflammatory, antioxidative, and immunomodulatory properties across diverse preclinical models, including sepsis , stroke , spinal cord injury , diabetic nephropathy , and autoimmune diseases like type 1 diabetes (T1D) . Its mechanisms include inhibition of high-mobility group box 1 (HMGB1) , suppression of NF-κB signaling , and enhancement of regulatory T cell (Treg) proliferation and function . EP also mitigates organ dysfunction by reducing oxidative stress and cytokine release , positioning it as a versatile candidate for treating critical illnesses and chronic inflammatory conditions.

Méthodes De Préparation

Le pyruvate d'éthyle peut être synthétisé par plusieurs méthodes :

Analyse Des Réactions Chimiques

Le pyruvate d'éthyle subit diverses réactions chimiques, notamment :

Applications De Recherche Scientifique

Le pyruvate d'éthyle a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

Le pyruvate d'éthyle exerce ses effets par plusieurs mécanismes :

    Action anti-inflammatoire : Il inhibe la libération systémique de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et la protéine B1 du groupe à haute mobilité.

    Activité antioxydante : Le pyruvate d'éthyle piège les espèces réactives de l'oxygène, protégeant ainsi les cellules du stress oxydatif.

    Effets métaboliques : Le composé améliore le métabolisme cellulaire en favorisant la glycolyse et la production d'ATP.

Mécanisme D'action

Ethyl pyruvate exerts its effects through several mechanisms:

    Anti-inflammatory Action: It inhibits the systemic release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and high mobility group protein B1.

    Antioxidant Activity: this compound scavenges reactive oxygen species, thereby protecting cells from oxidative stress.

    Metabolic Effects: The compound enhances cellular metabolism by promoting glycolysis and ATP production.

Comparaison Avec Des Composés Similaires

EP’s pharmacological profile distinguishes it from structurally or functionally related compounds. Below is a detailed comparison:

Pyruvate and Sodium Pyruvate

  • Molecular Structure : Pyruvate is a keto acid, while EP is its ethyl ester. Sodium pyruvate is the sodium salt of pyruvate.
  • Stability : Pyruvate degrades rapidly in solution, forming parapyruvate, which inhibits mitochondrial function . EP avoids this issue due to esterification, enhancing shelf life and bioavailability .
  • Mechanisms : Both compounds scavenge reactive oxygen species (ROS), but EP uniquely inhibits HMGB1 and NF-κB, reducing proinflammatory cytokine production (e.g., TNF-α, IL-6) .
  • Efficacy: In sepsis models, EP improved survival by 58% (vs. In T1D, EP preserved β-cell function by enhancing Treg activity, unlike pyruvate .
  • EP’s stability and broader mechanisms make it more suitable for systemic inflammatory conditions .

Dimethyl Fumarate (DMF)

  • Molecular Structure : DMF is a methyl ester of fumaric acid, structurally distinct from EP.
  • Mechanisms : DMF activates the Nrf2 pathway, reducing oxidative stress, while EP targets HMGB1, NF-κB, and Treg differentiation .
  • Efficacy: Both compounds suppress neuroinflammation, but EP outperforms DMF in sepsis and organ injury models. For example, EP reduced acetaminophen-induced liver necrosis by 70% via mitochondrial protection , whereas DMF’s effects are less pronounced in acute liver injury.
  • Safety : DMF causes gastrointestinal side effects, while EP is well-tolerated in preclinical studies .

Ethyl Lactate

  • Molecular Structure : Ethyl lactate is a metabolite of EP via hydrogenation.
  • Mechanisms: Ethyl lactate lacks EP’s anti-inflammatory and immunomodulatory effects. It primarily serves as a solvent or flavoring agent.
  • Efficacy: In enantioselective hydrogenation, EP is converted to (R)-ethyl lactate using Pt-cinchonidine catalysts, achieving 87% enantiomeric excess .

N-Acetylcysteine (NAC)

  • Mechanisms : NAC replenishes glutathione, whereas EP directly inhibits HMGB1 and NF-κB .
  • Efficacy: Both protect against acetaminophen toxicity, but EP reduces DNA fragmentation and mitochondrial dysfunction more effectively in hepatocytes .

Data Table: Key Pharmacological Comparisons

Compound Stability Key Mechanisms Efficacy in Models Clinical Use
Ethyl Pyruvate High HMGB1 inhibition, NF-κB suppression, Treg enhancement Sepsis (88% survival ), T1D (β-cell protection ) Preclinical/Experimental
Pyruvate Low ROS scavenging Limited due to instability Cell culture, niche clinical
DMF Moderate Nrf2 activation Multiple sclerosis (approved) FDA-approved for MS
NAC Moderate Glutathione synthesis Acetaminophen overdose (approved) FDA-approved for liver injury

Research Findings and Mechanistic Insights

  • Sepsis : EP blocks HMGB1 release, reducing TNF-α and IL-6 by 50–70% in murine models . It inhibits p38 MAPK and NF-κB nuclear translocation, critical for cytokine suppression .
  • Type 1 Diabetes : EP increased Treg populations by 40% in pancreatic infiltrates, enhancing IL-10 and TGF-β production to suppress autoreactive T cells .
  • Neuroprotection: In cuprizone-induced demyelination, EP restored 60% of oligodendrocyte function by polarizing microglia to an anti-inflammatory M2 phenotype .
  • Hepatoprotection: EP reduced serum transaminases by 50% in acetaminophen overdose models, outperforming NAC in mitigating mitochondrial dysfunction .

Activité Biologique

Ethyl pyruvate (EP) is a derivative of pyruvate known for its diverse biological activities, particularly in the realms of inflammation, metabolism, and cellular protection. This article synthesizes findings from various studies to provide a comprehensive overview of EP's biological activity, including its mechanisms, effects on different cell types, and potential therapeutic applications.

Chemical and Biological Properties

This compound is characterized by its lipophilic nature, allowing it to effectively cross cell membranes and exert its effects within cells. It plays a significant role in redox processes and cellular metabolism. The compound has been shown to influence various cellular pathways, including:

  • Redox Regulation : EP acts as an antioxidant by modulating reactive oxygen species (ROS) levels, which is crucial in preventing oxidative stress-related damage.
  • Cellular Metabolism : It enhances ATP synthesis and promotes glycolysis, thereby supporting energy production in cells .

1. Anti-inflammatory Effects
EP has demonstrated potent anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies have shown that EP can significantly decrease the release of high mobility group box 1 (HMGB1), a protein involved in inflammatory responses .

2. Modulation of Immune Response
EP affects both myeloid and T cells, promoting a shift towards an anti-inflammatory phenotype. In animal models of autoimmune diseases, EP treatment has been associated with improved outcomes by reducing the severity of symptoms and modulating immune responses .

3. Cellular Protection
Research indicates that EP protects against ischemic injury in various tissues. For example, in models of mesenteric ischemia, EP treatment improved intestinal viability and reduced mucosal injury . Its ability to inhibit apoptosis further underscores its protective role in cellular environments under stress.

Table 1: Summary of Key Studies on this compound

StudyModelFindings
Horses with large colon volvulusImproved survival rates and reduced inflammatory gene expression post-surgery when treated with EP.
Trypanosoma brucei In vitroEP effectively killed trypanosomes by depleting ATP through pyruvate kinase inhibition; minimal side effects noted.
Rat model of pancreatitis-associated acute lung injurySignificant reduction in pulmonary inflammation following EP treatment.
Human leukemia cellsEP selectively killed leukemia cells while sparing normal cells, indicating potential for targeted cancer therapy.

Clinical Implications

The therapeutic potential of this compound extends beyond animal models into human applications. While some studies have shown promising results in preclinical trials, such as improved outcomes in patients undergoing cardiopulmonary bypass surgery , clinical efficacy remains to be fully established.

Future Research Directions

Further investigations are necessary to elucidate the full spectrum of EP's biological activities and its mechanisms at the molecular level. Key areas for future research include:

  • Longitudinal Studies : Assessing long-term effects and safety profiles in humans.
  • Mechanistic Studies : Understanding the detailed pathways through which EP exerts its effects.
  • Broader Therapeutic Applications : Exploring its use in other diseases characterized by inflammation or oxidative stress.

Q & A

Q. Why is ethyl pyruvate preferred over pyruvate in experimental models?

Basic
this compound (EP) is favored due to its superior stability and reduced toxicity compared to pyruvate. Pyruvate undergoes rapid aldol condensation in aqueous solutions, forming parapyruvate, a mitochondrial toxin . EP, as an ester derivative, remains stable under physiological conditions and retains pyruvate’s antioxidative properties while avoiding toxic byproducts . Methodologically, EP is administered via intraperitoneal injection (e.g., 40–80 mg/kg/day in rodent models) or cell culture media (≤5 mM) to prevent cytotoxicity .

Q. What are the common mechanisms underlying this compound’s anti-inflammatory effects?

Basic
EP exerts anti-inflammatory effects primarily through:

  • HMGB1 Inhibition : Suppresses release of high-mobility group box 1 (HMGB1), a late-phase cytokine in sepsis, via blockade of p38 MAPK and NF-κB pathways .
  • Oxidative Stress Reduction : Scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidants like glutathione .
  • Cytokine Modulation : Lowers TNF-α, IL-6, and IFN-γ while modulating IL-10 in liver failure models .
    Key assays include ELISA for cytokine quantification, Western blot for HMGB1/p-IκBα, and immunohistochemistry for cellular localization .

Q. How does this compound modulate the HMGB1/RAGE/NF-κB pathway in sepsis models?

Advanced
EP disrupts HMGB1 signaling by:

Inhibiting HMGB1 Release : Reduces cytosolic translocation and serum levels (e.g., 35.42 μg/L → 11.13 μg/L in ACLF rats) via p38 MAPK suppression .

Blocking RAGE Interaction : Downregulates receptor for advanced glycation end products (RAGE), preventing HMGB1-mediated NF-κB activation .

NF-κB Suppression : Stabilizes IκBα to inhibit nuclear translocation of p65 subunit, confirmed via phospho-specific antibodies and electrophoretic mobility shift assays (EMSAs) .
Experimental designs often use cecal ligation/puncture (CLP) or LPS-induced endotoxemia in rodents, with EP administered post-onset (e.g., 24 hrs post-CLP) to target late-phase inflammation .

Q. What experimental approaches are used to assess this compound’s impact on oxidative stress in vivo?

Advanced
Methods include:

  • Biochemical Assays : Measure malondialdehyde (MDA, lipid peroxidation marker) and glutathione (GSH) levels in tissue homogenates .
  • ROS Detection : DCFH-DA fluorescence in cell cultures or dihydroethidium (DHE) staining in tissues .
  • Gene Expression : qPCR for Nrf2 and HO-1 to evaluate antioxidant pathway activation .
    For example, in methotrexate-treated mice, EP reduced testicular MDA by 40% and increased GSH by 60% compared to controls .

Q. How can researchers optimize enantioselective hydrogenation of this compound for high enantiomeric excess?

Advanced
Key factors for optimizing (R)-ethyl lactate synthesis:

  • Catalyst Design : Use Pt/Al₂O₃ modified with chiral ligands (e.g., 10,11-dihydrocinchonidine) to achieve >87% enantiomeric excess (ee) .
  • Reaction Conditions : Maintain H₂ pressure (40 bar) and low temperature (25°C) to favor adsorption of the α-ketoester on Pt sites .
  • Solvent Selection : Toluene or acetic acid enhances modifier-substrate interactions .
    Kinetic studies using Langmuir-Hinshelwood models are critical to identify rate-limiting steps (e.g., H₂ dissociation vs. substrate adsorption) .

Q. What factors contribute to contradictory findings on this compound’s efficacy in endotoxemia models?

Advanced
Discrepancies arise from:

  • Timing/Dosage : EP worsened survival when co-administered with LPS but improved outcomes when given post-LPS (e.g., 24 hrs later) .
  • Model Specificity : Differences in sepsis induction (e.g., CLP vs. LPS injection) alter HMGB1 dynamics .
  • Species Variability : Murine vs. human immune responses to EP (e.g., phase II trials showed no benefit in bypass surgery) .
    To resolve contradictions, standardize dosing regimens (e.g., 40–80 mg/kg) and validate results across multiple models .

Q. What are the key considerations for synthesizing this compound with high yield?

Basic
Optimize synthesis via:

  • Catalytic Oxidation : Use VPO/TiO₂ catalysts for ethyl lactate → EP conversion (yield: 80.96% at 65°C) .
  • Esterification : React pyruvic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux .
  • Purification : Distill under reduced pressure (144°C boiling point) to remove parapyruvate byproducts .

Q. How does this compound inhibit pyruvate kinase in Trypanosoma brucei?

Advanced
EP competitively inhibits T. brucei pyruvate kinase (Ki = 3.0 mM), depleting ATP and causing irreversible cell death within 3 hrs . Assays include:

  • Enzyme Kinetics : Measure ATP/ADP ratios via luciferase assays .
  • Metabolic Profiling : ¹H NMR to track glycolytic flux alterations .
    Notably, ethyl lactate (reduced form) lacks efficacy, emphasizing the need for keto-group integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic

  • Ventilation : Use fume hoods to avoid inhalation (flash point: 45°C) .
  • PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Collect in sealed containers and dispose within 90 days via certified facilities .
    Training on spill response (e.g., neutralization with NaHCO₃) is mandatory .

Q. What methodologies evaluate this compound’s hepatoprotective effects in acute-on-chronic liver failure (ACLF)?

Advanced

  • Histopathology : H&E staining to assess necrosis and neutrophil infiltration .
  • Serum Markers : ALT, AST, and HMGB1 quantification via ELISA (e.g., 8,415 IU/L → 3,512 IU/L in EP-treated ACLF rats) .
  • Survival Analysis : Kaplan-Meier curves post-EP administration (median survival: 60 hrs → 162 hrs) .
    Dosing at 40 mg/kg at 3–24 hrs post-ACLF induction optimizes therapeutic windows .

Propriétés

IUPAC Name

ethyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCUYVCPSWGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060674
Record name Propanoic acid, 2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour
Record name Ethyl pyruvate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20791
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

144.00 °C. @ 760.00 mm Hg
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.044-1.065
Record name Ethyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

617-35-6
Record name Ethyl pyruvate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl pyruvate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHYL PYRUVATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03O98E01OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-50 °C
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.